2-fluoro-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide
Overview
Description
2-fluoro-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a thioamide derivative and has been found to exhibit significant biological activity.
Mechanism of Action
The mechanism of action of 2-fluoro-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been found to exhibit antimicrobial activity by inhibiting the growth of bacterial and fungal strains. The antiviral activity of this compound has been attributed to its ability to inhibit viral replication.
Biochemical and Physiological Effects:
2-fluoro-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide has been found to exhibit several biochemical and physiological effects. This compound has been reported to induce apoptosis in cancer cells by activating caspase enzymes. It has also been found to inhibit the growth of bacterial and fungal strains by disrupting the cell membrane. The antiviral activity of this compound has been attributed to its ability to inhibit viral replication by interfering with viral enzymes.
Advantages and Limitations for Lab Experiments
The advantages of using 2-fluoro-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide in lab experiments include its significant biological activity and potential as a lead molecule for drug development. However, the limitations of using this compound in lab experiments include its toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research on 2-fluoro-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide. These include the development of new drugs based on this compound, the exploration of its potential as a therapeutic agent for cancer and infectious diseases, and the investigation of its mechanism of action. Further research is also needed to determine the toxicity and safety of this compound in vivo.
Scientific Research Applications
2-fluoro-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been found to exhibit significant biological activity, including anticancer, antimicrobial, and antiviral properties. Several research studies have reported the potential of this compound as a lead molecule for the development of new drugs.
properties
IUPAC Name |
2-fluoro-N-[4-(4-nitrophenyl)piperazine-1-carbothioyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O3S/c19-16-4-2-1-3-15(16)17(24)20-18(27)22-11-9-21(10-12-22)13-5-7-14(8-6-13)23(25)26/h1-8H,9-12H2,(H,20,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNQAKAAOOHBMCV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=S)NC(=O)C3=CC=CC=C3F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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